2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione
Overview
Description
2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and a bromo-substituted oxopropyl group. This compound is part of the broader class of N-isoindoline-1,3-diones, which have gained significant attention due to their diverse chemical reactivity and promising applications in various fields such as pharmaceuticals, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Mechanism of Action
Target of Action
The primary targets of 2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione are the human dopamine receptors , specifically the D2 receptor . These receptors play a crucial role in the nervous system, influencing mood, reward, and motor control.
Mode of Action
This compound interacts with its targets by binding to the allosteric site of the dopamine receptor D2 . The binding energy, denoted as ∆G, is used to assess the affinity of the compound for its target . The interaction with the receptor can lead to changes in the receptor’s activity, potentially modulating the signaling pathways it is involved in.
Biochemical Pathways
Given its interaction with dopamine receptors, it is likely to influencedopaminergic signaling pathways . These pathways play a key role in various neurological processes, including motor control, reward, and mood regulation.
Pharmacokinetics
The compound was tested in silico to predict its affinities and some pharmacokinetic parameters .
Result of Action
Biochemical Analysis
Biochemical Properties
2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as glutathione S-transferases (GSTs). The interaction with GSTs suggests that this compound may influence the detoxification processes within cells. Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, leading to potential modifications in protein function and activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating the activity of key signaling molecules, this compound can induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation . Furthermore, this compound has been shown to affect gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of covalent bonds with thiol groups in proteins, leading to enzyme inhibition or activation. This compound can also interact with DNA, causing changes in gene expression and potentially leading to cell cycle arrest or apoptosis . The binding interactions with biomolecules, such as proteins and nucleic acids, are critical for the compound’s biological activity and its ability to modulate cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is relatively high, allowing it to maintain its activity over extended periods. Degradation products may form over time, potentially altering its biological effects. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as reducing tumor growth and enhancing antioxidant defenses. At higher doses, toxic effects may occur, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to detoxification and oxidative stress responses. This compound interacts with enzymes such as cytochrome P450s and GSTs, which play key roles in the metabolism of xenobiotics and endogenous compounds . The interactions with these enzymes can influence metabolic flux and alter the levels of various metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . The distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . The presence of targeting signals or post-translational modifications may direct this compound to specific organelles, such as the mitochondria or endoplasmic reticulum, influencing its biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . One commonly employed approach involves the use of deep eutectic solvents (DES) synthesized using conventional heating and concentrated solar radiation . Another method includes solventless reactions, which are relatively quick and environmentally friendly .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing reaction conditions to achieve high yields and purity. Techniques such as solventless reactions and the use of green chemistry principles are increasingly being adopted to minimize environmental impact and enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, nucleophiles, and oxidizing or reducing agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted isoindoline-1,3-dione compounds .
Scientific Research Applications
2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
2-(2-Oxopropyl)isoindoline-1,3-dione: Similar in structure but lacks the bromo substituent.
5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: Contains a different substituent at the 2-position.
Uniqueness
2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione is unique due to its specific bromo-substituted oxopropyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(3-bromo-2-oxopropyl)isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c12-5-7(14)6-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJGOLHFNVIVMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00278424 | |
Record name | 2-(3-Bromo-2-oxopropyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00278424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6284-26-0 | |
Record name | 6284-26-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100039 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6284-26-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7246 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(3-Bromo-2-oxopropyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00278424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-bromo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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